N-(2,5-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide
Description
N-(2,5-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide: is a chemical compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a piperidine ring substituted with a 2,5-dimethoxyphenyl group and a carboxamide group
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-11-6-4-5-9-17(11)15(18)16-13-10-12(19-2)7-8-14(13)20-3/h7-8,10-11H,4-6,9H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIKPPZKVQCZRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)NC2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide typically involves the following steps:
Formation of the 2,5-dimethoxyphenyl intermediate: This can be achieved by reacting 2,5-dimethoxybenzaldehyde with a suitable reagent such as methylamine under controlled conditions.
Formation of the piperidine ring: The intermediate is then subjected to cyclization reactions to form the piperidine ring. This can be done using reagents such as sodium borohydride or lithium aluminum hydride.
Formation of the carboxamide group: The final step involves the introduction of the carboxamide group. This can be achieved by reacting the piperidine intermediate with a suitable carboxylating agent such as phosgene or carbonyldiimidazole.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2,5-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide can undergo oxidation reactions to form corresponding oxides or hydroxides. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: This compound can be reduced to form corresponding amines or alcohols. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the methoxy groups or the piperidine ring can be substituted with other functional groups. Common reagents include halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide), and nucleophiles (amines, thiols).
Major Products:
Oxidation: Formation of oxides or hydroxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: N-(2,5-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide is used as a building block in organic synthesis
Biology: This compound is of interest in biological research due to its potential interactions with biological targets. It can be used in studies to understand its effects on cellular processes and pathways.
Medicine: this compound has potential applications in medicinal chemistry. It can be used as a lead compound for the development of new drugs with therapeutic effects.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. It may also have applications in the development of new catalysts or reagents for chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
2,5-dimethoxyphenethylamine: A compound with a similar phenyl group but different functional groups.
2,5-dimethoxy-4-iodophenethylamine: A compound with similar methoxy groups but different substituents on the phenyl ring.
N-(2,5-dimethoxyphenyl)-2-quinolinamine: A compound with a similar phenyl group but different ring structures.
Uniqueness: N-(2,5-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide is unique due to its specific combination of functional groups and ring structures. This unique structure may confer specific chemical and biological properties that distinguish it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
